The compound has a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol. It is cataloged under the CAS number 110567-21-0, which is a unique identifier for chemical substances. Its structure includes benzyloxy groups, which contribute to its reactivity and applications in organic synthesis .
The synthesis of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene can be achieved through several methods, typically involving the formation of the cyclopentene ring followed by the introduction of the benzyloxy substituents.
Common Synthesis Method:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and selectivity during synthesis.
The molecular structure of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene can be described using its SMILES notation: O[C@H]1CC=C[C@@H]1COCc2ccccc2. This notation indicates the presence of:
Structural Features:
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene participates in various chemical reactions typical for cyclopentene derivatives:
Key Reactions:
These reactions are influenced by factors such as solvent polarity and temperature, which dictate the reaction pathways and product distribution.
The mechanism of action for (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene primarily involves its interactions with biological macromolecules:
Proposed Mechanism:
Quantitative data on binding affinities or kinetic parameters would enhance understanding but may require specific experimental studies.
The physical properties of (1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture.
(1S,2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene has several scientific applications:
Key Applications:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3